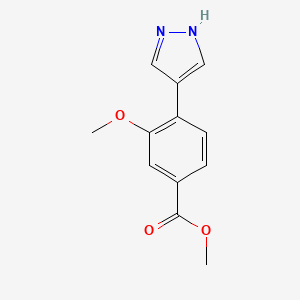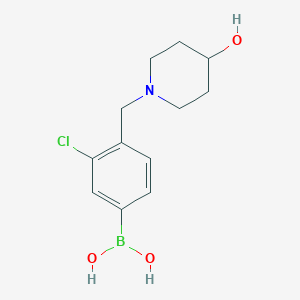
Ácido (3-cloro-4-((4-hidroxipiperidin-1-il)metil)fenil)borónico
Descripción general
Descripción
(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a hydroxypiperidinylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid has numerous applications in scientific research, including:
Mecanismo De Acción
Target of Action
The primary target of the compound (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds .
Action Environment
The action of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a phenylboronic acid derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH.
Major Products Formed
The major products formed from these reactions include boronic esters, phenylboronic acid derivatives, and various substituted phenylboronic acids. These products can be further utilized in organic synthesis and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid include:
Phenylboronic acid: A simpler boronic acid derivative used in organic synthesis and medicinal chemistry.
4-Formylphenylboronic acid: A boronic acid derivative with a formyl group, used in the synthesis of complex organic molecules.
3-Formylphenylboronic acid: Another formyl-substituted boronic acid with applications in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid lies in its combination of functional groups, which provide a versatile platform for chemical modifications and interactions. The presence of the chloro group and the hydroxypiperidinylmethyl group allows for a wide range of chemical transformations and biological applications, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
[3-chloro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWMSRVVCSCYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCC(CC2)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


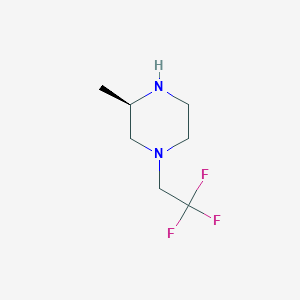
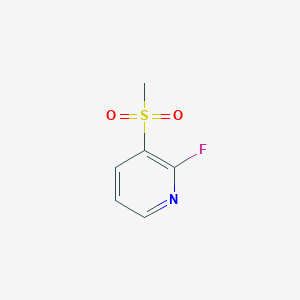

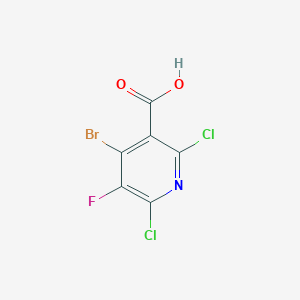

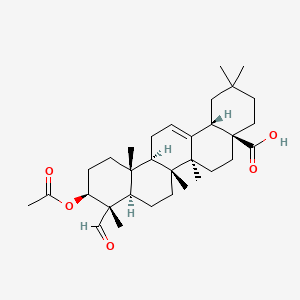
![3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1445992.png)
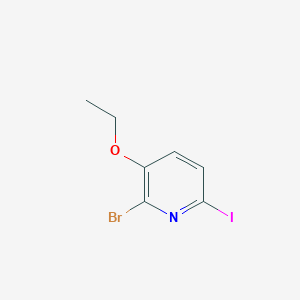
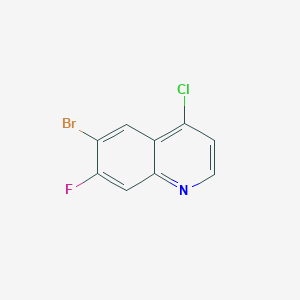
![5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445996.png)

